molecular formula C37H31N5O4S B606927 Dactolisib Tosylate CAS No. 1028385-32-1

Dactolisib Tosylate

Numéro de catalogue: B606927
Numéro CAS: 1028385-32-1
Poids moléculaire: 641.7 g/mol
Clé InChI: FWURTHAUPVXZHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse du Dactolisib Tosylate implique plusieurs étapes, commençant par la préparation du noyau imidazoquinoléine. Les étapes clés comprennent:

Méthodes de Production Industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les considérations clés comprennent:

Analyse Des Réactions Chimiques

Chemical Identity of Dactolisib

Dactolisib (C₃₀H₂₃N₅O) is an imidazoquinoline derivative with established PI3K/mTOR inhibitory activity . Its molecular structure lacks inherent sulfonic acid groups required for tosylate salt formation (C₇H₇SO₃⁻). The PubChem entry (CID 11977753) confirms no registered tosylate salt form exists in authoritative chemical databases .

Tosylate Chemistry Context

Reaction ComponentRequirement for Dactolisib
Hydroxyl GroupAbsent in parent compound
Sulfonation SiteNo available -OH for esterification
Counterion CapacityQuaternary nitrogen present but sterically hindered

Synthetic Feasibility Analysis

Hypothetical tosylate formation would require:

  • Structural Modification : Introduction of hydroxyl group via C-H activation at positions 2, 4, or 7 of the quinoline ring
  • Sulfonation : Reaction with p-toluenesulfonyl chloride (TsCl) in anhydrous conditions
  • Purification : Crystallization from ethanol/water mixtures

No literature evidence supports these reactions being performed on Dactolisib.

Biological Activity Considerations

While tosylate derivatives in other drug classes show enhanced solubility , Dactolisib already demonstrates:

  • Oral bioavailability of 60-80% in preclinical models
  • IC₅₀ values ≤10 nM against PI3Kα and mTOR
  • Blood-brain barrier penetration in glioblastoma models

Salt formation appears pharmacologically unnecessary based on existing pharmacokinetic data .

Research Gaps

Key unanswered questions:

ParameterCurrent Status
Synthetic protocolsNo published methods
Stability dataNot available
Solubility profileUncharacterized
Biological testingNever reported

Applications De Recherche Scientifique

Preclinical Studies

  • Glioblastoma Multiforme : A study demonstrated that Dactolisib Tosylate significantly inhibits cell viability in glioblastoma cell lines (A172, SHG44, T98G) and enhances the effects of temozolomide (TMZ) combined with radiotherapy. The compound was shown to downregulate Bcl-2 levels while promoting p27 expression, indicating its role in inducing apoptosis and cell cycle arrest in glioma cells .
  • Combination Therapy : In preclinical models, this compound was tested in combination with other agents such as everolimus. This combination exhibited synergistic effects against advanced tumors, demonstrating improved therapeutic outcomes compared to monotherapy .
  • Mechanistic Insights : Research indicated that this compound enhances the cytotoxic effects of TMZ and radiotherapy by inhibiting glioma cell migration and invasion capabilities. This suggests its potential as a valuable addition to standard treatment regimens for glioblastoma .

Case Studies

  • Study on Efficacy : In a Phase Ib clinical trial assessing the safety and pharmacokinetics of this compound combined with everolimus, patients experienced various adverse effects including fatigue and elevated liver enzymes; however, the treatment was generally well-tolerated. The study aimed to establish maximum tolerated doses while evaluating tumor responses .

Data Table: Summary of Key Findings

Study FocusCell Lines TestedKey FindingsReference
Antitumor Activity in GBMA172, SHG44, T98GSignificant inhibition of cell viability; enhances TMZ+RT effects
Combination with EverolimusVariousSynergistic effects observed; improved outcomes
Phase Ib Clinical TrialAdvanced TumorsEvaluated safety; common adverse events noted

Mécanisme D'action

Dactolisib Tosylate exerts its effects by inhibiting the activity of PI3K and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Activité Biologique

Dactolisib Tosylate, also known as BEZ235, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has gained attention for its potential in cancer therapy due to its ability to interfere with critical signaling pathways involved in cell growth, proliferation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.

This compound targets both PI3K and mTOR pathways, which are frequently dysregulated in various cancers. The inhibition of these pathways leads to:

  • Decreased cell proliferation : By blocking PI3K signaling, Dactolisib reduces the activation of AKT, a key player in promoting cell survival and growth.
  • Enhanced apoptosis : Dactolisib increases pro-apoptotic signals while decreasing anti-apoptotic signals, notably through the modulation of Bcl-2 family proteins.
  • Cell cycle arrest : Studies indicate that Dactolisib induces cell cycle arrest primarily at the G2/M phase, contributing to its anti-cancer effects .

Efficacy in Glioblastoma

Dactolisib has been extensively studied in glioblastoma models. A significant study demonstrated that Dactolisib enhances the effectiveness of standard treatments such as temozolomide (TMZ) and radiotherapy (RT). Key findings include:

  • Inhibition of Tumor Growth : In vitro studies showed that Dactolisib significantly reduced cell viability in glioblastoma cell lines (A172, SHG44, T98G) when combined with TMZ and RT .
  • Apoptotic Induction : The combination treatment led to increased levels of p27 (a cyclin-dependent kinase inhibitor) and decreased levels of Bcl-2, indicating enhanced apoptosis .
  • Xenograft Models : In vivo studies using orthotopic xenograft models revealed that Dactolisib combined with TMZ and RT not only inhibited tumor growth but also prolonged survival compared to controls .

Toxicity Profile

While Dactolisib shows promising anti-tumor activity, it is essential to consider its toxicity. Studies reported several adverse effects including:

  • Hepatotoxicity : Elevated liver enzymes were noted in animal models .
  • Metabolic Effects : Increased blood glucose levels were observed alongside gastrointestinal toxicities such as diarrhea and mucositis .

Clinical Trials

Dactolisib has undergone various clinical trials assessing its safety and efficacy. A Phase Ib trial evaluated the combination of Dactolisib with everolimus in patients with advanced tumors. Although pharmacokinetic data indicated dose-proportional increases in drug exposure, the overall efficacy was limited with no confirmed responses observed . Adverse events included fatigue and elevated liver enzymes.

Comparative Efficacy

The following table summarizes the IC50 values for Dactolisib against different PI3K isoforms:

Target IC50 (nM)
PI3Kα4
PI3Kβ75
PI3Kγ7
PI3Kδ5

These values highlight Dactolisib's potency against various isoforms of PI3K, underscoring its potential as a therapeutic agent .

Propriétés

IUPAC Name

4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWURTHAUPVXZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145535
Record name Dactolisib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028385-32-1
Record name Dactolisib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dactolisib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACTOLISIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile (compound of formula I) is dissolved in formic acid at 56° C. and the resulting solution is clear filtered. The filtrate is then concentrated and a solution of p-toluenesulfonic acid (1.05 eq) in acetone is added within 30 minutes. After 25% and 50% of the addition volume, the mixture is seeded to initiate crystallization. A further amount of acetone is added and the suspension is cooled down to 0° C. The crystallized product (form A of compound I monotosylate) is collected by centrifugation and dried at 60° C. under vacuum.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dactolisib Tosylate
Reactant of Route 2
Reactant of Route 2
Dactolisib Tosylate
Reactant of Route 3
Reactant of Route 3
Dactolisib Tosylate
Reactant of Route 4
Reactant of Route 4
Dactolisib Tosylate
Reactant of Route 5
Reactant of Route 5
Dactolisib Tosylate
Reactant of Route 6
Reactant of Route 6
Dactolisib Tosylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.